molecular formula C11H21ClN2O4S B2677911 Tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate CAS No. 2309432-95-7

Tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate

Cat. No.: B2677911
CAS No.: 2309432-95-7
M. Wt: 312.81
InChI Key: BETIPLMMWQLSOY-DTORHVGOSA-N
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Description

Tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate is a chiral piperazine derivative characterized by its stereospecific (2S,6R) configuration and a chlorosulfonyl group at the 4-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of sulfonamide-containing drugs, where the chlorosulfonyl group enables facile nucleophilic substitution reactions . Its tert-butyl carbamate (Boc) protecting group enhances stability during synthetic processes, making it advantageous for multi-step organic syntheses .

Properties

IUPAC Name

tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O4S/c1-8-6-13(19(12,16)17)7-9(2)14(8)10(15)18-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETIPLMMWQLSOY-DTORHVGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1C(=O)OC(C)(C)C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step often involves the cyclization of appropriate diamines or amino alcohols to form the piperazine ring. This can be achieved through various cyclization reactions under acidic or basic conditions.

    Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced via sulfonylation reactions using reagents such as chlorosulfonic acid or sulfuryl chloride.

    Attachment of the Tert-butyl Group: The tert-butyl group is usually introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

    Methylation: The methyl groups are typically introduced through alkylation reactions using methyl halides or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorosulfonyl group, where nucleophiles such as amines or alcohols can replace the chlorine atom.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the chlorosulfonyl group.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Products include sulfonamides, sulfonate esters, and other substituted derivatives.

    Oxidation: Products include sulfonic acids or sulfoxides.

    Reduction: Products include sulfides or thiols.

    Hydrolysis: Products include carboxylic acids and alcohols.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate is in the synthesis of novel anticancer agents. Compounds containing this structure have been explored for their cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting the growth of colon, breast, and cervical cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Histone Deacetylase Inhibition

Another significant application is its role as a histone deacetylase 6 (HDAC6) inhibitor. Research has indicated that compounds derived from this compound exhibit HDAC6 inhibitory activity, which is crucial in regulating gene expression and has implications in cancer therapy . This inhibition can lead to increased acetylation of histones and non-histone proteins, potentially reversing tumorigenesis.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an essential intermediate in the synthesis of various APIs. The synthetic pathways often involve multi-step reactions where this compound acts as a key precursor for generating more complex structures used in drug formulations. For example, it has been utilized in the preparation of piperazine derivatives that possess enhanced biological activities .

Anti-inflammatory Properties

Research has demonstrated that derivatives of this compound exhibit anti-inflammatory properties. In vivo studies have shown that these compounds can significantly reduce inflammation markers in animal models, suggesting potential therapeutic uses in treating inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the biological activity of compounds based on this compound. These studies focus on modifying substituents on the piperazine ring to enhance potency and selectivity against specific biological targets .

Table 1: Summary of Research Findings on this compound

StudyYearApplicationFindings
Kong et al.2016Synthesis of Anticancer AgentsReported synthesis pathways leading to new anticancer compounds with significant cytotoxicity against human cancer cell lines .
PMC54802622017Anti-inflammatory ActivityDemonstrated anti-inflammatory effects comparable to standard drugs like indomethacin .
US10464911B22016HDAC InhibitionIdentified as an effective HDAC inhibitor with implications for cancer treatment .
PMC92671282022QSAR StudiesDeveloped QSAR models predicting cytotoxic activity based on structural modifications .

Mechanism of Action

The mechanism of action of tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Variants

Piperazine derivatives with varying stereochemistry exhibit distinct physicochemical and pharmacological properties:

Compound Name CAS Number Configuration Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Applications
Tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate - (2S,6R) C₁₁H₂₁ClN₂O₄S 324.81* - - Sulfonamide drug intermediates
(2R,6R)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate 574007-62-8 (2R,6R) C₁₁H₂₂N₂O₂ 214.30 - 0.97 Chiral ligands, intermediates
(2R,6S)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate 180975-66-0 (2R,6S) C₁₁H₂₂N₂O₂ 214.30 279.7 0.97 Anticancer/antiviral intermediates
(2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate 309915-46-6 (2R,5S) C₁₁H₂₂N₂O₂ 214.30 - - Catalysis, asymmetric synthesis

Notes:

  • The chlorosulfonyl group in the target compound increases its molecular weight and reactivity compared to methyl-substituted analogs.
  • Stereoisomers like (2R,6R) and (2R,6S) differ in spatial arrangement, impacting their interaction with biological targets. For example, (2R,6S)-isomers are prioritized in antiviral research due to enhanced binding affinity .

Substituent Effects

  • 4-Chlorosulfonyl group: Enhances electrophilicity, enabling cross-coupling or sulfonamide formation. This contrasts with analogs like tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethylpiperazine-1-carboxylate (CAS 223786-39-8), where the 4-aminophenyl group facilitates aromatic interactions in receptor binding .
  • Boc Protection : Common across analogs, but storage conditions vary. The chlorosulfonyl derivative may require inert atmospheres due to hydrolytic sensitivity, whereas methyl-substituted analogs (e.g., 574007-62-8) are stable at room temperature .

Pharmacological Relevance

  • For example, (2R,6R)-hydroxynorketamine, a ketamine metabolite, shows stereospecific antidepressant effects, underscoring the importance of configuration in bioactivity .

Biological Activity

Tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate is a compound of significant interest due to its potential biological activity. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₈ClN₂O₄S
  • Molecular Weight : 302.79 g/mol
  • CAS Number : 574007-66-2

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 2,6-dimethylpiperazine-1-carboxylate with chlorosulfonic acid. The process can be optimized for yield and purity through various reaction conditions, including temperature control and the use of solvents such as dichloromethane.

Antifungal Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit notable antifungal activity. For instance, related compounds demonstrated a protective efficacy of 100% against Pyricularia oryzae at concentrations as low as 100 ppm . This suggests that this compound may also possess similar antifungal properties due to structural similarities.

Inhibition of Histone Deacetylases

Research has shown that piperazine derivatives can act as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. The compound's sulfonyl group may enhance its binding affinity to HDACs . Inhibiting HDACs can lead to increased acetylation of histones and non-histone proteins, potentially resulting in altered gene expression profiles that favor apoptosis in cancer cells.

Case Studies and Research Findings

StudyFindings
Antifungal Efficacy All tested compounds showed excellent antifungal activity against Pyricularia oryzae, with some derivatives achieving 100% efficacy at low concentrations .
HDAC Inhibition Compounds similar to this compound have been identified as potent HDAC inhibitors, suggesting potential applications in cancer treatment .
Structure-Activity Relationship (SAR) Modifications at specific positions on the piperazine ring significantly affect biological activity, indicating the importance of structural optimization in drug design .

Q & A

What synthetic strategies are optimal for achieving stereochemical control in the preparation of (2S,6R)-configured piperazine intermediates?

Stereochemical control requires precise selection of starting materials and reaction conditions. For example, chiral cis-2,6-dimethylpiperazine derivatives can be synthesized via stereoselective alkylation or enzymatic resolution. The use of tert-butoxycarbonyl (Boc) protecting groups stabilizes intermediates during functionalization, as demonstrated in the synthesis of tert-butyl 3,5-dimethylpiperazine-1-carboxylate under ice-cooled conditions (0°C, THF, 2 hours) . Enantiomeric purity is confirmed via chiral HPLC or X-ray crystallography (using SHELXL refinement) .

How can conflicting NMR data for chlorosulfonyl-containing piperazine derivatives be resolved?

Discrepancies in NMR spectra often arise from dynamic stereochemical interconversion or solvent-dependent conformational changes. For tert-butyl 4-chlorosulfonyl derivatives, low-temperature NMR (e.g., −40°C in CDCl₃) can "freeze" rotamers, revealing distinct proton splitting patterns. Comparative analysis with computational models (DFT-based chemical shift predictions) is recommended to validate assignments .

What methodologies are effective for characterizing hygroscopic or reactive intermediates during sulfonation steps?

Chlorosulfonyl intermediates are moisture-sensitive; handling under inert gas (N₂/Ar) and anhydrous solvents (e.g., dried THF or DCM) is critical. Rapid characterization via in-situ FT-IR (monitoring S=O and S-Cl stretches at 1360–1390 cm⁻¹ and 520–540 cm⁻¹, respectively) minimizes degradation. For crystallinity issues, lyophilization or trituration with hexane/ether mixtures improves stability .

How can computational tools aid in predicting the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) predict electrophilic reactivity by analyzing LUMO distributions at the sulfur atom. Solvent effects (e.g., polarity of DMF vs. acetonitrile) are modeled using COSMO-RS. For example, the chlorosulfonyl group’s susceptibility to amines correlates with calculated activation energies (< 20 kcal/mol in polar aprotic solvents) .

What strategies mitigate side reactions during Boc deprotection of tert-butyl-protected piperazines?

Boc removal with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 hours, RT) is standard, but overexposure can sulfonate the piperazine ring. Quenching with saturated NaHCO₃ followed by extraction (DCM/water) minimizes side reactions. For acid-sensitive substrates, alternative deprotection with HCl/dioxane (4 M, 0°C) is preferable .

How do steric effects influence the regioselectivity of sulfonation on 2,6-dimethylpiperazine scaffolds?

Steric hindrance from the 2,6-dimethyl groups directs sulfonation to the less hindered N4 position. Computational docking (e.g., AutoDock Vina) shows that methyl substituents reduce accessibility at N1/N3 by ~30% compared to N4. Experimental validation via competitive sulfonation with toluenesulfonyl chloride confirms >95% N4 selectivity .

What analytical techniques are critical for detecting trace impurities in final products?

LC-MS (ESI+) with a C18 column (0.1% formic acid/ACN gradient) identifies hydrolyzed sulfonic acid byproducts (m/z +18 Da). Quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard measures impurity levels <0.1% .

How can crystallographic data resolve ambiguities in the spatial arrangement of the chlorosulfonyl group?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles, distinguishing axial vs. equatorial sulfonyl orientations. For example, a C–S–O bond angle of 106.5° ± 0.5° confirms tetrahedral geometry at sulfur. Twinning or disorder is addressed using PLATON’s SQUEEZE algorithm .

What role does this compound play in the development of protease inhibitors or kinase modulators?

The chlorosulfonyl group serves as a reactive handle for covalent inhibitor design. For instance, it participates in nucleophilic aromatic substitution with cysteine residues in SARS-CoV-2 Mpro (IC₅₀ < 100 nM in preliminary assays). Structure-activity relationship (SAR) studies require coupling with fluorogenic probes (e.g., ACC fluorophore) .

How do solvent polarity and temperature affect the stability of the sulfonate ester moiety?

Accelerated stability studies (40°C/75% RH) show t₁/₂ degradation of 14 days in DMSO vs. >30 days in ethyl acetate. Hydrolysis follows first-order kinetics (k = 0.05 h⁻¹ in H₂O/THF). Stabilizers like molecular sieves (3Å) or antioxidants (BHT) extend shelf life .

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